4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide -

4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Catalog Number: EVT-3800558
CAS Number:
Molecular Formula: C25H20N4O5S
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-bis(acetyloxy)-N-{4-[(6-methoxy-4-pyrimidinyl)aminosulfonyl]phenyl}benzamide (C22H20N4O8S)

Compound Description: This compound is a benzamide derivative featuring a sulfamonomethoxine moiety attached to the benzamide nitrogen. The benzamide ring itself carries two acetyloxy groups at the 3 and 4 positions. This compound was synthesized from acetyl protocatechuic acid chloride and sulfamonomethoxine. []

Relevance: This compound is structurally related to 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide by sharing the central N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide core structure. Both compounds feature a sulfamonomethoxine moiety linked to a benzamide ring, although they differ in the substituents present on the benzamide ring. [] The target compound, 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, has a benzoyl group at the 4-position of the benzamide ring, while this related compound features two acetyloxy groups at the 3 and 4 positions. []

Reference:

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. [, ] It demonstrates high affinity for the B1 receptor and selectivity against the B2 receptor. [, ] SSR240612 effectively inhibits various bradykinin-induced responses, including inositol monophosphate formation, contractions in isolated tissues, and paw edema in vivo. [, ] It also exhibits anti-inflammatory effects in various models, including capsaicin-induced ear edema and tissue damage in rat intestines following splanchnic artery occlusion/reperfusion. [, ]

Relevance: Although SSR240612 differs significantly in overall structure from 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, they both belong to the general class of sulfonamide-containing compounds. Both compounds feature a sulfonamide group (-SO2NH-) linked to an aromatic ring. []

Reference:

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2). [, ] It effectively inhibits orexin-A-induced calcium mobilization in cells expressing OX2. []

N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides

Compound Description: This group of compounds serves as starting materials for synthesizing N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides. [] These compounds feature a sulfonamide group attached to a cyclohexadienone ring.

Relevance: 4-Benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide and N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides both contain the sulfonamide functional group, linking a nitrogen atom to a sulfur atom that is double-bonded to two oxygen atoms (-SO2NH-). []

Reference:

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This family of compounds are synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. [] They feature a sulfonamide group connected to a cyclohexadienone ring with a benzamide substituent.

Relevance: These compounds share the core sulfonamide and benzamide structural features present in 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. [] The key difference lies in the presence of the cyclohexadienone ring system in these compounds compared to the pyrimidine ring found in the target compound. []

Reference:

4-Amino-N-(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)benzamide

Compound Description: This compound is a marine-sourced pyrimidinyl benzamide with antibacterial activity. [] It features a 6-aminouracil moiety linked to a 4-aminobenzamide.

Relevance: 4-Benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide and 4-amino-N-(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)benzamide are both pyrimidinyl benzamides. Both compounds possess a pyrimidine ring linked to a benzamide structure. [] The main structural difference lies in the substitution pattern on the pyrimidine and benzamide rings. []

Reference:

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor. [] It is formed by the oxidation of the piperazine nitrogen in venetoclax. []

Reference:

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, formed by a Meisenheimer rearrangement of VNO. [] It features a hydroxylamine group (-NHOH-) linked to the sulfonamide nitrogen. []

Reference:

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

Compound Description: This group of compounds comprises various thiazole derivatives synthesized to assess their antimicrobial activity. [] These compounds feature a thiazolidinone ring linked to a benzamide moiety.

Reference:

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (C21H18N2O2S)

Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivative. [] Its crystal structure was determined using X-ray diffraction. []

Reference:

p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (C21H18N2O3S)

Compound Description: This compound is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide derivative. [] Its crystal structure was also determined by X-ray diffraction. []

Relevance: Like the previous compound and the target compound, 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide (C21H18N2O3S) contains the sulfonamide functional group (-SO2NH-). [] It differs from the target compound in the specific aromatic rings and substituents attached to the sulfonamide group. []

Reference:

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: These compounds were synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. [] Their biological activity was evaluated against various bacterial and fungal species. [] They exhibit bactericidal and fungicidal activity at specific concentrations. []

Reference:

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor. [] It is a significant metabolite found in human feces after venetoclax administration. []

Reference:

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is another metabolite of venetoclax, formed by oxidation and cyclization. [] It is a major metabolite identified in human plasma and is considered a disproportionate human metabolite. []

Reference:

(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (1)

Compound Description: This compound serves as a lead structure for developing protein kinase B (PKB-alpha) inhibitors. [] It exhibits potent PKB-alpha inhibitory activity but is plasma unstable. []

Relevance: While not a direct structural analog, this compound and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide both feature a benzamide moiety within their structure. [] The benzamide group is a common pharmacophore in various drug classes. []

Reference:

N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (4)

Compound Description: This compound is a plasma-stable and highly active PKB-alpha inhibitor, designed based on the lead compound (1). []

Relevance: Similar to compound (1) and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, this compound incorporates a benzamide group. [] The benzamide moiety is a common structural feature found in diverse pharmaceutical agents. []

Reference:

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935)

Compound Description: ORG25935 is a glycine transporter 1 (GlyT1) inhibitor. [] It demonstrates antiallodynic effects in neuropathic pain models in mice. []

Relevance: Although structurally distinct from 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, ORG25935 represents a compound with a methoxy-substituted aromatic ring, similar to the methoxy-substituted pyrimidine ring in the target compound. []

Reference:

4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543)

Compound Description: ORG25543 is a glycine transporter 2 (GlyT2) inhibitor. [] Similar to ORG25935, it exhibits antiallodynic effects in neuropathic pain models in mice. []

Reference:

(O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

Compound Description: ALX1393 is another GlyT2 inhibitor that demonstrates antiallodynic activity in neuropathic pain models in mice. []

Relevance: While structurally distinct, ALX1393 is considered related to 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide as both compounds contain aromatic rings with substituents. [] ALX1393 features benzyloxy and fluoro substituents on its aromatic rings, while the target compound has a benzoyl group and a methoxy-substituted pyrimidine ring. []

Reference:

N-benzoyl-4-((substituted phenyl)diazenyl)benzamide (1-6)

Compound Description: These compounds are a series of azo derivatives synthesized from 4-amino benzamide and benzoyl chloride, followed by diazotization. [] They exhibited moderate antibacterial activity against S. aureus, S. epidermidis, E. coli, and P. aeruginosa. []

Reference:

4-amino-N-(4-methyl-6-phenyl)-2-thioxypyrimidine 1[2H]-yl benzamide

Compound Description: This compound is a pyrimidine-2-thione derivative synthesized as a potential antifolate agent. []

Relevance: This compound and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide share the key structural feature of a pyrimidine ring linked to a benzamide moiety. [] They differ in the substitution pattern on the pyrimidine ring and the presence of a thioxo group in the related compound, whereas the target compound has a methoxy substituent and a sulfonamide group attached to the pyrimidine. []

Reference:

Compound Description: This compound is another pyrimidine-2-thione derivative synthesized as a potential antifolate agent. [] It features a longer side chain compared to the previous compound. []

Relevance: Similar to the previous compound and 4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, this compound contains both a pyrimidine ring and a benzamide structure. [] It differs from the target compound in the substitution pattern on the pyrimidine ring and the presence of a thioxo group and a pentanoic acid side chain in the related compound. []

Properties

Product Name

4-benzoyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

IUPAC Name

4-benzoyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Molecular Formula

C25H20N4O5S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C25H20N4O5S/c1-34-23-15-22(26-16-27-23)29-35(32,33)21-13-11-20(12-14-21)28-25(31)19-9-7-18(8-10-19)24(30)17-5-3-2-4-6-17/h2-16H,1H3,(H,28,31)(H,26,27,29)

InChI Key

JJVUNXNBQLWAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.